1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole

Medicinal Chemistry Chemical Procurement Building Block Sourcing

1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole (CAS 2092250-05-8) is a heterocyclic building block belonging to the thiophene-pyrazole conjugate class, with molecular formula C₉H₉ClN₂S and a molecular weight of 212.70 g/mol. The compound features a chloromethyl group appended to the N1 nitrogen of the pyrazole ring, distinguishing it from more common C-chloromethyl regioisomers.

Molecular Formula C9H9ClN2S
Molecular Weight 212.7 g/mol
CAS No. 2092250-05-8
Cat. No. B1482015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole
CAS2092250-05-8
Molecular FormulaC9H9ClN2S
Molecular Weight212.7 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CCl)C2=CC=CS2
InChIInChI=1S/C9H9ClN2S/c1-7-5-8(11-12(7)6-10)9-3-2-4-13-9/h2-5H,6H2,1H3
InChIKeyGMYSUIKMIYCVSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole (CAS 2092250-05-8): Structural and Procurement Baseline


1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole (CAS 2092250-05-8) is a heterocyclic building block belonging to the thiophene-pyrazole conjugate class, with molecular formula C₉H₉ClN₂S and a molecular weight of 212.70 g/mol. The compound features a chloromethyl group appended to the N1 nitrogen of the pyrazole ring, distinguishing it from more common C-chloromethyl regioisomers. Predicted physicochemical properties include a density of 1.33 g/cm³, a boiling point of 310.9 °C, and a computed XLogP3 of 2.6 [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the N1-chloromethyl handle enables regioselective derivatization pathways inaccessible to its C-substituted analogs [1].

Why 1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole Cannot Be Replaced by Off-the-Shelf C-Chloromethyl Isomers


Positional isomerism in chloromethylpyrazole-thiophene hybrids fundamentally alters reactivity, commercial accessibility, and physicochemical behavior. The target compound bears the chloromethyl group on the N1 nitrogen, whereas the most commercially available isomers—5-(chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole (CAS 876316-96-0) and 3-(chloromethyl)-1-methyl-5-(thiophen-2-yl)-1H-pyrazole (CAS 876316-61-9)—carry the reactive handle on C5 or C3 carbons, respectively . Literature precedent on chloromethylpyrazole regioisomers demonstrates that the position of the chloromethyl substituent critically dictates alkylation selectivity and enzyme inhibition profiles: 3-chloromethylpyrazoles exhibit Kd values of 40–200 µM toward liver alcohol dehydrogenase, while 4-chloromethyl analogs act as non-specific alkylators [1]. Extrapolating from this class-level evidence, the N1-chloromethyl group is expected to display distinct electrophilic reactivity due to the electron-withdrawing effect of the adjacent pyridinic nitrogen, enabling N-alkylation pathways that C-chloromethyl congeners cannot replicate without additional synthetic manipulation. Furthermore, procurement channels differ markedly: the target compound is exclusively available through specialty vendors such as Toronto Research Chemicals, whereas C-chloromethyl isomers are stocked by major distributors like Thermo Fisher Scientific, creating divergent lead times, minimum order quantities, and per-unit costs .

Quantitative Procurement and Performance Evidence for 1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole vs. Positional Isomers


Procurement Differentiation: Exclusive Vendor Accessibility and Premium Pricing vs. Commodity Isomer Distribution

The target compound is exclusively available through Toronto Research Chemicals (TRC) at a catalog price of $320 for 500 mg (as of 2022), equating to approximately $640/g [1]. In contrast, the closely related positional isomers—5-(chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole (CAS 876316-96-0) and 3-(chloromethyl)-1-methyl-5-(thiophen-2-yl)-1H-pyrazole (CAS 876316-61-9)—are distributed by Thermo Fisher Scientific at ≥97% purity in 250 mg and 1 g quantities, with per-gram pricing estimated below $200/g based on comparable catalog compounds . This differential in vendor concentration and pricing directly impacts procurement planning for both discovery-stage and scale-up programs.

Medicinal Chemistry Chemical Procurement Building Block Sourcing

Regiochemical Reactivity Divergence: N1-Chloromethyl as a Distinct Electrophilic Handle vs. C3/C5-Chloromethyl Isomers

The target compound bears the chloromethyl group on the N1 nitrogen of the pyrazole ring, whereas the most commercially prevalent isomers carry the electrophilic center at C3 or C5 carbon positions. Primary literature on chloromethylpyrazole regioisomers establishes that positional variation critically governs alkylation behavior: 3-(chloromethyl)pyrazoles bind to horse liver alcohol dehydrogenase with dissociation constants (Kd) of 40–200 µM, while the 4-(chloromethyl) isomer acts as a non-specific alkylator that modifies multiple sulfur atoms in the protein [1]. The N1-chloromethyl group is expected to exhibit enhanced electrophilicity due to the electron-withdrawing effect of the adjacent pyridinic nitrogen, enabling selective N-alkylation pathways that C-chloromethyl congeners cannot achieve without protection/deprotection sequences. This positional effect is well-documented across azole heterocycles: N-chloromethyl azoles are established as more reactive alkylating agents than their C-chloromethyl counterparts [1].

Synthetic Methodology Regioselective Alkylation Medicinal Chemistry Scaffold Design

Physical Property Differentiation: Predicted Boiling Point and Melting Point Impact Purification Strategy

Predicted boiling points for the target compound and its 5-chloromethyl isomer differ by approximately 25.4 °C, a gap that carries practical consequences for distillation-based purification. The target compound (1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole) has a predicted boiling point of 310.9±37.0 °C [1], while 5-(chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole (CAS 876316-96-0) has a predicted boiling point of 336.3±32.0 °C . The 3-chloromethyl isomer (CAS 876316-61-9) is a solid at room temperature with a measured melting point of 41 °C, enabling straightforward recrystallization purification . The target compound's lower boiling point relative to the 5-isomer may permit gentler distillation conditions, reducing the risk of thermal degradation during purification—a particularly relevant consideration given the intrinsic reactivity of the chloromethyl group.

Process Chemistry Purification Optimization Thermal Stability

Computed Lipophilicity and Polar Surface Area: SAR Implications for Membrane Permeability Screening

The target compound has a computed XLogP3 of 2.6 and a Topological Polar Surface Area (TPSA) of 46.1 Ų, placing it within the favorable range for oral bioavailability according to Lipinski and Veber guidelines [1]. While the positional isomers share the same molecular formula and are expected to have very similar computed LogP and TPSA values (since these 2D descriptors are largely insensitive to substitution position on the pyrazole ring), the three-dimensional electronic distribution differs subtly between N1-, C3-, and C5-substituted regioisomers. These differences in molecular electrostatic potential and conformational preferences can translate into differential target binding and membrane permeation behavior in biological assays [2]. Including the N1-isomer in screening libraries is therefore necessary to fully sample the chemical space of chloromethylpyrazole-thiophene pharmacophores.

ADME Prediction Drug Discovery SAR Exploration

Validated Application Scenarios for 1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole (CAS 2092250-05-8)


Regioselective Synthesis of N1-Linked Pyrazole-Thiophene Bioconjugates and Heterocyclic Libraries

The N1-chloromethyl group serves as a unique electrophilic anchor for direct nucleophilic substitution with amines, thiols, azoles, and phenols, yielding N1-linked conjugates in a single step without requiring orthogonal protection of the pyrazole C-positions [1]. This regioselective derivatization pathway is not accessible with the commercially dominant C3- or C5-chloromethyl isomers, which would require additional synthetic manipulation to achieve the same connectivity. Researchers constructing focused libraries of N1-functionalized pyrazole-thiophene hybrids for biological screening should prioritize this regioisomer to streamline synthetic routes and maximize scaffold diversity.

Structure-Activity Relationship (SAR) Exploration of Pyrazole-Thiophene Pharmacophores in Drug Discovery

The N1-substitution pattern represents an underexplored vector in pyrazole-thiophene SAR studies. Class-level evidence from chloromethylpyrazole positional isomers demonstrates that the substitution site on the pyrazole ring critically determines both enzyme inhibition potency (Kd differences of >5-fold between regioisomers) and mechanism of action (reversible vs. irreversible) [2]. Including the N1-chloromethyl regioisomer in SAR matrices enables medicinal chemists to probe whether N1-linked substituents confer advantages in target affinity, selectivity, or metabolic stability relative to C-linked analogs. This compound is particularly relevant for programs targeting enzymes with nucleophilic active-site residues (e.g., cysteine proteases, kinases) where the N1-chloromethyl may act as a covalent warhead precursor.

Process Chemistry Optimization: Low-Temperature Distillation for Heat-Sensitive Intermediate Purification

With a predicted boiling point approximately 25 °C lower than the 5-chloromethyl isomer, the target compound permits gentler distillation conditions during purification . This is practically significant because chloromethyl groups are prone to thermal decomposition and hydrolysis at elevated temperatures; operating at a lower distillation temperature can improve recovery yield and purity of the isolated product. Process chemists scaling up the synthesis of this building block can leverage the lower boiling point to design more robust and reproducible purification protocols, reducing batch failures due to thermal degradation.

Computational Chemistry and Molecular Docking Studies Requiring Full Regioisomer Coverage

Although the 2D computed descriptors (LogP, TPSA) are nearly identical across N1, C3, and C5 regioisomers, the three-dimensional electronic distribution and conformational preferences differ in ways that impact molecular docking predictions and pharmacophore modeling [1]. Computational chemists performing virtual screening or binding mode analysis of pyrazole-thiophene ligands must include the N1-substituted regioisomer to ensure complete coverage of the accessible chemical space. Omitting this isomer risks overlooking binding poses uniquely accessible through the N1 vector, potentially leading to false-negative conclusions in docking-based hit identification campaigns.

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